N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2S/c1-27-15-8-6-13(7-9-15)19(26)22-11-10-14-12-28-20-23-18(24-25(14)20)16-4-2-3-5-17(16)21/h2-9,12H,10-11H2,1H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYDNVSARHDLBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these processes.
Mode of Action
The hydrogen bond accepting and donating characteristics of the triazolothiadiazine core, a feature shared by this compound, allow it to make specific interactions with different target receptors. This suggests that the compound may bind to its targets and modulate their activity, leading to its observed effects.
Biochemical Pathways
Given the reported pharmacological activities of similar compounds, it can be inferred that the compound may affect a variety of biochemical pathways related to cancer, microbial infections, inflammation, oxidative stress, viral infections, and enzyme activity.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds, suggesting that similar studies could be conducted for this compound to determine its ADME properties.
Result of Action
The reported pharmacological activities of similar compounds suggest that the compound may have a variety of effects at the molecular and cellular level, including inhibiting the growth of cancer cells, killing or inhibiting the growth of microbes, reducing inflammation, reducing oxidative stress, inhibiting viral replication, and inhibiting the activity of certain enzymes.
Biochemical Analysis
Biochemical Properties
Compounds having thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones have been reported to exhibit antibacterial, antifungal, anticancer, anti-inflammatory, and analgesic activities. These findings suggest that N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.
Cellular Effects
Given the reported biological activities of related thiazolo[3,2-b][1,2,4]triazoles, it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse pharmacological activities, particularly in anticancer and anti-inflammatory applications.
- Molecular Formula : C20H17FN4O2S
- Molecular Weight : 396.44 g/mol
- IUPAC Name : N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-methoxybenzamide
- CAS Number : 895788-68-8
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique structural features allow it to form hydrogen bonds and other interactions that modulate the activity of these targets. The precise pathways involved can vary based on the specific biological context and target interaction.
Anticancer Properties
Recent studies have indicated that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant anticancer activities. For instance:
- In Vitro Studies : Compounds similar to this compound have shown potent inhibition against various cancer cell lines. Notably, derivatives with modifications at specific positions on the benzene ring demonstrated enhanced activity against leukemia cell lines such as CCRF-CEM and HL-60 .
- Structure-Anticancer Activity Relationship : The introduction of different substituents on the benzene ring has been correlated with varying levels of anticancer efficacy. For example, compounds with halogen substitutions exhibited pronounced effects compared to their unsubstituted counterparts .
Anti-inflammatory Effects
In addition to anticancer properties, certain derivatives have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines like IL-6 and TNF-α. This dual functionality makes them attractive candidates for further development in therapeutic applications .
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of leukemia cell lines | |
| Anti-inflammatory | Reduced levels of IL-6 and TNF-α | |
| General Activity | Interaction with various enzymes/proteins |
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in MDPI evaluated novel thiazolo[3,2-b][1,2,4]triazole compounds and found that certain derivatives exhibited significant cytotoxicity against A431 and A549 cancer cell lines. The activity was attributed to their ability to induce apoptosis and arrest the cell cycle at various phases .
- Mechanistic Insights : Research has shown that these compounds can influence multiple signaling pathways involved in cancer progression. For example, they may inhibit key enzymes involved in tumor growth or modulate receptor activity that affects cellular proliferation .
- Comparative Analysis : A comparative analysis of various thiazolo derivatives revealed that modifications at the 4-position of the methoxybenzamide significantly influenced biological activity. This highlights the importance of structural optimization in drug design .
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity :
- Compounds similar to N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide have been reported to exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies indicate that these compounds can inhibit the growth of various microbial pathogens through mechanisms such as enzyme inhibition and disruption of cellular processes .
-
Anticancer Properties :
- The compound's structure suggests potential activity against cancer cells. Similar triazole derivatives have shown effectiveness in inhibiting the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest . For instance, research has demonstrated that related compounds exhibit cytotoxic effects against breast cancer cell lines .
-
Anti-inflammatory Effects :
- The thiazolo[3,2-b][1,2,4]triazole core is associated with anti-inflammatory properties. Compounds in this class have been studied for their ability to modulate inflammatory pathways and reduce cytokine production in various models of inflammation .
- Antiviral Activity :
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the thiazole and triazole rings.
- Alkylation steps to introduce the ethyl side chain.
- Final amide bond formation with 4-methoxybenzoic acid.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compound .
Case Studies
-
Antimicrobial Efficacy Study :
A study evaluated the antimicrobial activity of a series of triazole derivatives against common pathogens. Results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth compared to standard antibiotics . -
Cytotoxicity Assessment :
In vitro assays were conducted on various cancer cell lines to assess the cytotoxic effects of related compounds. Results showed promising anticancer activity with IC50 values indicating effective concentrations for inducing cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and spectral differences between the target compound and analogous thiazolo[3,2-b][1,2,4]triazole derivatives:
Key Observations:
Structural Variations: The target compound’s 2-fluorophenyl group distinguishes it from analogs with 4-fluorophenyl (e.g., ) or halogenated phenyl groups (e.g., 4-chloro in 8b ). The ortho-fluorine may induce steric or electronic effects, altering tautomerism or receptor binding .
Synthetic Efficiency :
- Yields for related thiazolo-triazoles range from 58% to 89% . The target compound’s synthesis may require optimized conditions due to its ethyl-benzamide linker, which could introduce steric challenges.
Spectral Signatures :
- The absence of νC=O (~1663–1682 cm⁻¹) in IR spectra confirms cyclization to the thiazolo-triazole core .
- ¹H NMR shifts for aromatic protons (δ ~7.0–8.3 ppm) align with electron-withdrawing substituents (e.g., fluorine) deshielding adjacent protons .
Pharmacological Implications: Fluorine substitution (as in the target and ) is associated with improved metabolic stability and binding affinity in drug candidates .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide, and how is purity ensured?
- Methodological Answer : A one-pot catalyst-free method is commonly employed, involving condensation of 2-fluorophenyl-substituted thiazolo-triazole precursors with 4-methoxybenzamide derivatives under reflux conditions. Solvents like ethanol or acetonitrile are used, with glacial acetic acid as a catalyst . Post-synthesis, purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from methanol. Purity (>95%) is confirmed using HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and UV detection at 254 nm .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the connectivity of the thiazolo-triazole core and substituents. Key signals include the methoxy proton at δ 3.8 ppm (singlet) and aromatic protons in the 7.0–8.5 ppm range. Mass spectrometry (MS) via electrospray ionization (ESI) confirms the molecular ion peak [M+H]⁺ at m/z 454.3. Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
Q. How is preliminary biological activity screening conducted for this compound?
- Methodological Answer : In vitro assays are performed to evaluate antimicrobial or enzyme inhibitory activity. For example:
- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Enzyme Inhibition : Fluorometric assays measuring inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), a target in anaerobic pathogens, with IC₅₀ values calculated from dose-response curves .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis, and what factors contribute to variability?
- Methodological Answer : Yields depend on solvent polarity, temperature, and stoichiometry. For example:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the thiazole ring but may increase side products. Ethanol balances reactivity and purity .
- Temperature Control : Reflux at 80–90°C minimizes byproduct formation from thermal degradation. Microwave-assisted synthesis (100°C, 30 min) reduces reaction time by 40% .
- Catalyst Screening : Transition-metal catalysts (e.g., CuI) improve coupling efficiency in triazole formation but require rigorous post-reaction purification .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies in IC₅₀ or MIC values often arise from assay conditions. Solutions include:
- Orthogonal Assays : Validate PFOR inhibition (IC₅₀ = 1.2 µM ) with isothermal titration calorimetry (ITC) to confirm binding thermodynamics.
- Strain-Specific Testing : Use standardized microbial strains (e.g., ATCC controls) to minimize variability in antimicrobial studies .
- Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
Q. What advanced techniques elucidate the compound’s mechanism of action at the molecular level?
- Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure to identify hydrogen-bonding interactions (e.g., N–H⋯N between the triazole ring and PFOR active site) .
- Molecular Dynamics Simulations : Model binding stability in silico using software like GROMACS, focusing on interactions with the 2-fluorophenyl moiety .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ/k𝒹) to confirm target engagement with PFOR .
Q. How can derivatives of this compound be designed to enhance selectivity or potency?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Replace the 4-methoxy group with electron-withdrawing groups (e.g., nitro) to improve target affinity.
- Modify the ethyl linker to a propyl chain to reduce steric hindrance .
- Fragment-Based Drug Design : Screen fragment libraries (e.g., Zenobia) to identify substituents that enhance binding to hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
